Indium carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

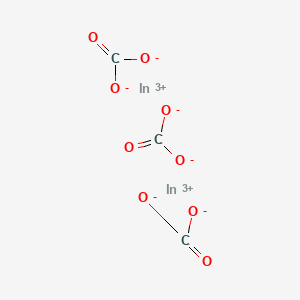

Indium carbonate, with the chemical formula In₂(CO₃)₃, is a water-insoluble compound that can be converted to other indium compounds, such as indium oxide, through heating (calcination). It is generally available in various purity grades and is used in a range of applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium carbonate can be synthesized through several methods, including:

Precipitation Method: This involves reacting indium nitrate with sodium carbonate in an aqueous solution. The reaction typically occurs at room temperature, and the resulting this compound precipitate is filtered, washed, and dried. [ 2 \text{In(NO₃)₃} + 3 \text{Na₂CO₃} \rightarrow \text{In₂(CO₃)₃} + 6 \text{NaNO₃} ]

Hydrothermal Synthesis: This method involves dissolving indium salts in water and then heating the solution in a sealed vessel at high temperatures and pressures. This process can produce this compound with controlled particle sizes and morphologies.

Industrial Production Methods: Industrial production of this compound often involves large-scale precipitation methods using indium nitrate and sodium carbonate. The process is optimized for high yield and purity, and the product is typically subjected to further processing to meet specific industrial requirements .

Types of Reactions:

Decomposition: this compound decomposes upon heating to form indium oxide and carbon dioxide. [ \text{In₂(CO₃)₃} \rightarrow 2 \text{In₂O₃} + 3 \text{CO₂} ]

Reaction with Acids: this compound reacts with dilute acids to form indium salts and carbon dioxide. [ \text{In₂(CO₃)₃} + 6 \text{HCl} \rightarrow 2 \text{InCl₃} + 3 \text{CO₂} + 3 \text{H₂O} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Temperature: Decomposition reactions typically require heating to temperatures above 300°C.

Major Products:

Indium Oxide (In₂O₃): Formed through thermal decomposition.

Indium Salts: Such as indium chloride, formed through reactions with acids.

Scientific Research Applications

Indium carbonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of indium carbonate depends on its conversion to other indium compounds. For example, in biological applications, indium-111 emits Auger electrons, which can cause localized damage to cancer cells, making it useful in targeted radiotherapy . The molecular targets and pathways involved include DNA damage and disruption of cellular processes.

Comparison with Similar Compounds

Indium Oxide (In₂O₃): A common product of indium carbonate decomposition, used in transparent conductive coatings.

Indium Chloride (InCl₃): Formed by reacting this compound with hydrochloric acid, used in catalysis and organic synthesis.

Indium Sulfide (In₂S₃): Another indium compound with applications in photovoltaics and optoelectronics.

Uniqueness of this compound: this compound is unique due to its ability to easily convert to other indium compounds, making it a versatile precursor in various chemical processes. Its water-insoluble nature also makes it suitable for specific applications where solubility needs to be controlled .

Properties

CAS No. |

60459-04-3 |

|---|---|

Molecular Formula |

CH2InO3 |

Molecular Weight |

176.84 g/mol |

IUPAC Name |

indium(3+);tricarbonate |

InChI |

InChI=1S/CH2O3.In/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

BEWAJAMESUGLPZ-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[In+3].[In+3] |

Canonical SMILES |

C(=O)(O)O.[In] |

Key on ui other cas no. |

60459-04-3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B3054367.png)

![1H-Benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B3054370.png)